Home > Products > Screening Compounds P98666 > 2-(7-chloro-5-phenyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)-N,N-dimethylethanamine
2-(7-chloro-5-phenyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)-N,N-dimethylethanamine -

2-(7-chloro-5-phenyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)-N,N-dimethylethanamine

Catalog Number: EVT-10919457
CAS Number:
Molecular Formula: C20H19ClN4
Molecular Weight: 350.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-(7-chloro-5-phenyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)-N,N-dimethylethanamine is a chemical compound with significant interest in medicinal chemistry due to its potential pharmacological applications. This compound features a complex structure that combines elements of triazole and quinoline, which are known for their biological activity.

Source

The compound is often referenced in scientific literature, including patents and chemical databases. It is associated with various identifiers such as the Chemical Abstracts Service number 12612431 and is known by synonyms like PF-9366-Bio-X .

Classification

This compound can be classified as a heterocyclic organic compound, specifically falling under the categories of triazoles and quinolines. Its unique structure contributes to its classification as a potential pharmacological agent, particularly in the modulation of certain receptors in the central nervous system.

Synthesis Analysis

Methods

The synthesis of 2-(7-chloro-5-phenyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)-N,N-dimethylethanamine typically involves multi-step organic reactions. Common methods include:

  1. Formation of the Triazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.
  2. Quinoline Synthesis: Quinoline derivatives can be synthesized via methods such as Skraup synthesis or Pfitzinger reaction.
  3. Dimethylation: The introduction of the dimethylamino group can be performed using methylating agents like dimethyl sulfate or methyl iodide under basic conditions.

Technical Details

The synthesis may require careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. Analytical techniques like thin-layer chromatography and high-performance liquid chromatography are used to monitor progress and assess product purity.

Molecular Structure Analysis

Structure

The molecular structure of 2-(7-chloro-5-phenyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)-N,N-dimethylethanamine can be described by its molecular formula C20H19ClN4C_{20}H_{19}ClN_{4}. The structure consists of:

  • A triazole ring fused to a quinoline moiety.
  • A chlorinated phenyl group attached to the triazole.
  • A dimethylamino group connected to an ethyl chain.

Data

The compound's three-dimensional conformation can be analyzed using computational chemistry methods to predict its interaction with biological targets.

Chemical Reactions Analysis

Reactions

The reactivity of 2-(7-chloro-5-phenyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)-N,N-dimethylethanamine includes:

  1. Nucleophilic Substitution: The presence of the chlorine atom makes it susceptible to nucleophilic attacks.
  2. Deprotonation: The dimethylamino group can undergo deprotonation under basic conditions, enhancing nucleophilicity.
  3. Formation of Salts: The compound can form salts with acids, which is relevant for enhancing solubility and bioavailability.

Technical Details

Reactions involving this compound are typically carried out in controlled environments (e.g., inert atmospheres) to prevent unwanted side reactions.

Mechanism of Action

Process

The mechanism of action for 2-(7-chloro-5-phenyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)-N,N-dimethylethanamine is primarily related to its role as a positive allosteric modulator at certain receptors in the central nervous system.

Data

Research indicates that compounds with similar structures may enhance neurotransmitter signaling by binding to allosteric sites on receptors such as the muscarinic acetylcholine receptor. This modulation can lead to improved cognitive function and memory enhancement.

Physical and Chemical Properties Analysis

Physical Properties

Key physical properties include:

Chemical Properties

Chemical properties include:

  • Solubility: Likely soluble in organic solvents due to its hydrophobic regions.
  • Stability: Stability under standard laboratory conditions but may degrade under extreme pH or temperature.

Relevant analyses such as elemental analysis and spectroscopic methods (e.g., nuclear magnetic resonance spectroscopy) are essential for confirming structural integrity.

Applications

Scientific Uses

2-(7-chloro-5-phenyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)-N,N-dimethylethanamine has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new drugs targeting neurological disorders.
  • Research Tools: Used in studies exploring receptor dynamics and signaling pathways in neuroscience.

This compound represents a promising area of research due to its unique structure and potential therapeutic benefits in modulating brain function.

Mechanistic Insights into Methionine Adenosyltransferase 2A Inhibition and Anticancer Activity

Role of Methionine Adenosyltransferase 2A in Cancer Metabolism

Methionine adenosyltransferase 2A catalyzes the adenosine triphosphate-dependent biosynthesis of S-adenosylmethionine, the principal methyl donor for epigenetic modifications. Unlike methionine adenosyltransferase 1A (hepatocyte-specific), methionine adenosyltransferase 2A is ubiquitously expressed and frequently overexpressed in malignancies including leukemia, hepatocellular carcinoma, and gastric cancers. This overexpression supports elevated S-adenosylmethionine production required for cancer cell proliferation, survival, and epigenetic dysregulation [5] [7]. Transcriptional upregulation of methionine adenosyltransferase 2A in cancers occurs through multiple mechanisms: hypoxia-inducible factor 1α binding to the methionine adenosyltransferase 2A promoter, nuclear factor κB activation, and enhanced mRNA stability via HuR protein interactions [5] [8]. The cytoplasmic-to-nuclear ratio of methionine adenosyltransferase 2A expression serves as a prognostic biomarker, with higher cytoplasmic levels correlating with increased invasiveness and reduced 5-year survival in breast cancer patients [7]. Cancer stem cells exhibit particular dependence on methionine adenosyltransferase 2A, as its inhibition disrupts histone methylation programs essential for maintaining pluripotency and tumorigenicity [2] [7].

Table 1: Regulatory Mechanisms of Methionine Adenosyltransferase 2A in Cancer

Regulatory MechanismMolecular EffectCancer Relevance
Hypoxia-inducible factor 1α activationBinds methionine adenosyltransferase 2A promoterEnhanced transcription in hypoxic tumor microenvironments
HuR-mRNA stabilizationIncreased methionine adenosyltransferase 2A mRNA half-lifeObserved in hepatocellular carcinoma and dedifferentiation
microRNA-34a/b downregulationLoss of 3'UTR targetingElevated in colon, prostate, and pancreatic cancers
mTORC1/c-MYC signalingTranscriptional activation via intron 1 bindingHyperactivated in nutrient-replete tumors

Allosteric Binding Dynamics to Methionine Adenosyltransferase 2A

The compound 2-(7-chloro-5-phenyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)-N,N-dimethylethanamine (designated PF-9366 in research literature) binds the allosteric site of methionine adenosyltransferase 2A with nanomolar affinity, exhibiting IC₅₀ values of 420 nM against recombinant enzyme activity and 225–1200 nM in cellular S-adenosylmethionine production assays [4] [10]. Structural analyses reveal that the triazoloquinoline scaffold inserts into a hydrophobic pocket distinct from the catalytic site, inducing conformational changes that disrupt methionine and adenosine triphosphate coordination. This binding is facilitated by interactions between the chloro-phenyl moiety and conserved residues in the regulatory domain, while the dimethylaminoethyl side chain stabilizes the compound-encomplex through polar contacts [4]. The inhibitor demonstrates remarkable selectivity, showing negligible activity against 39 kinases, neurotransmitter transporters, phosphodiesterases, ion channels, and G protein-coupled receptors at 10 μM concentrations. This allosteric mechanism differs fundamentally from catalytic site inhibitors like diimido triphosphate derivatives, which mimic adenosine triphosphate transition states but lack cellular permeability [1] [4].

Table 2: Structural Features Enabling Selective Allosteric Inhibition

Molecular MotifBinding InteractionFunctional Consequence
Triazolo[4,3-a]quinoline coreHydrophobic insertion into regulatory pocketDisrupts methionine adenosyltransferase 2A dimerization
7-Chloro substituentHalogen bonding with Asn-286 residueAnchors compound orientation
5-Phenyl groupπ-stacking with Phe-332Stabilizes closed inactive conformation
N,N-Dimethylethanamine side chainCharge complementarity with Glu-275Prevents catalytic domain closure

Modulation of S-Adenosylmethionine Biosynthesis in Tumorigenesis

By inhibiting methionine adenosyltransferase 2A, this compound depletes intracellular S-adenosylmethionine pools by 60-80% within 6 hours of treatment across multiple cancer lineages, including lung carcinoma (H520) and hepatocellular carcinoma (Huh7) models [4] [7]. S-adenosylmethionine depletion triggers a dual oncogenic disruption: impaired methylation capacity and accumulation of S-adenosylhomocysteine, a potent feedback inhibitor of methyltransferases. The methionine adenosyltransferase 2A-S-adenosylmethionine axis is particularly vulnerable in methylthioadenosine phosphorylase-deficient cancers (15% of all malignancies), where salvage pathway inactivation creates dependency on de novo S-adenosylmethionine biosynthesis [7]. Cancer cells exhibit dysregulated S-adenosylmethionine metabolism through mechanistic target of rapamycin complex 1-mediated induction of methionine adenosyltransferase 2A and c-MYC-driven transcription, establishing a feed-forward loop that sustains oncogenic methylation patterns [5] [7]. Depletion of S-adenosylmethionine below 10 μM concentrations disrupts protein arginine methyltransferase 5 and disruptor of telomeric silencing 1-like methyltransferase activities, selectively inducing synthetic lethality in methylthioadenosine phosphorylase-null tumors while sparing normal cells [2] [7].

Comparative Analysis of Isoform Selectivity: Methionine Adenosyltransferase 2A versus Hepatic Methionine Adenosyltransferase 1A

The inhibitor exhibits >200-fold selectivity for methionine adenosyltransferase 2A over hepatic methionine adenosyltransferase 1A due to structural divergence in their regulatory domains. Methionine adenosyltransferase 1A exists as tetrameric (methionine adenosyltransferase I) or dimeric (methionine adenosyltransferase III) assemblies with higher Michaelis constants for methionine (210 μM–7 mM) and insensitivity to S-adenosylmethionine feedback inhibition [5] [8]. By contrast, methionine adenosyltransferase 2A forms hetero-oligomers with regulatory β-subunits (methionine adenosyltransferase 2B variants), exhibiting lower Michaelis constants (4–10 μM methionine) and heightened S-adenosylmethionine sensitivity (inhibition constant = 60 μM). These kinetic differences enable preferential targeting of extrahepatic and cancerous tissues expressing methionine adenosyltransferase 2A while sparing hepatocytes that predominantly express methionine adenosyltransferase 1A [5] [8]. The methionine adenosyltransferase α1-to-α2 subunit switch during hepatocarcinogenesis creates a therapeutic window, as malignant hepatocytes increasingly depend on methionine adenosyltransferase 2A while downregulating methionine adenosyltransferase 1A through promoter hypermethylation and microRNA-485-3p/-495/-664-mediated repression [5] [8].

Table 3: Kinetic and Structural Properties of Methionine Adenosyltransferase Isoforms

PropertyMethionine Adenosyltransferase 2A (MATII)Methionine Adenosyltransferase 1A (MATI/III)
Subunit Compositionα2β hetero-oligomerα1 homotetramer or homodimer
Km Methionine4–10 μMMATI: 23 μM–1 mM; MATIII: 210 μM–7 mM
Ki S-Adenosylmethionine60 μM (competitive)MATI: 400 μM; MATIII: No inhibition
Tissue DistributionUbiquitous (non-parenchymal/cancer)Hepatocyte-specific
Expression in Hepatocellular CarcinomaUpregulated (hypomethylated promoter)Downregulated (hypermethylated promoter)

Impact on Histone Methylation and Epigenetic Regulation in Mixed Lineage Leukemia-Rearranged Leukemias

Mixed Lineage Leukemia-rearranged leukemias exhibit exceptional sensitivity to methionine adenosyltransferase 2A inhibition due to their dependency on disruptor of telomeric silencing 1-like-mediated H3K79 methylation, a modification essential for sustaining oncogenic gene expression programs. Treatment with 2-(7-chloro-5-phenyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)-N,N-dimethylethanamine reduces global H3K79me2 levels by 58–71% and H3K4me3 by 37–91% in Mixed Lineage Leukemia-rearranged models within 24 hours, preceding apoptosis induction [2]. Mechanistically, methionine adenosyltransferase 2A forms nuclear complexes with histone methyltransferase SET domain bifurcated 1 and mixed lineage leukemia fusion partners, localizing S-adenosylmethionine production to sites of active histone methylation [6]. Compound-mediated methionine adenosyltransferase 2A inhibition disrupts this spatial coordination, depleting nuclear S-adenosylmethionine below the Michaelis constants of disruptor of telomeric silencing 1-like (15 μM) and SET domain bifurcated 1 (8 μM). In patient-derived mixed lineage leukemia-rearranged cells, this epigenetic disruption synergizes with B-cell lymphoma 2 inhibition, as demonstrated by 4.2-fold reductions in half-maximal inhibitory concentration values when combined with venetoclax [9]. The compound's efficacy extends to leukemia stem cells, where it reduces clonogenic potential by 87% through suppression of S-adenosylmethionine-dependent STAT5 signaling and H3K79me2-mediated transcription of pro-survival genes [2] [7].

Properties

Product Name

2-(7-chloro-5-phenyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)-N,N-dimethylethanamine

IUPAC Name

2-(7-chloro-5-phenyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)-N,N-dimethylethanamine

Molecular Formula

C20H19ClN4

Molecular Weight

350.8 g/mol

InChI

InChI=1S/C20H19ClN4/c1-24(2)11-10-19-22-23-20-13-16(14-6-4-3-5-7-14)17-12-15(21)8-9-18(17)25(19)20/h3-9,12-13H,10-11H2,1-2H3

InChI Key

LYLASWLQCMKZAT-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=C2)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.